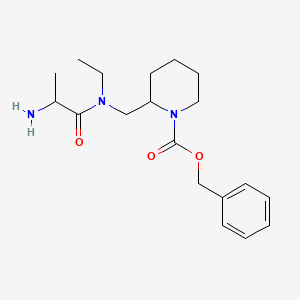
3,4-Dimethoxy-alpha,alpha,alpha-trifluorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H9F3O2. It is a derivative of benzene, where two methoxy groups and one trifluoromethyl group are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dimethoxy-4-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the trifluoromethylation of 1,2-dimethoxybenzene using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is typically carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of 1,2-dimethoxy-4-(trifluoromethyl)benzene often involves large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. These processes may include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dimethoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
- Oxidation of methoxy groups can yield aldehydes or carboxylic acids.
- Reduction of the trifluoromethyl group can yield methyl-substituted benzene derivatives.
- Substitution reactions can yield various substituted benzene derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-4-(trifluoromethyl)benzene is used in various scientific research applications, including:
Biology: The compound is used in the development of fluorescent probes and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,2-dimethoxy-4-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the methoxy and trifluoromethyl groups influence the electron density of the benzene ring, making it more or less reactive towards electrophiles or nucleophiles. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing properties, which can stabilize or destabilize reaction intermediates .
Comparación Con Compuestos Similares
1,2-Dimethoxybenzene: Lacks the trifluoromethyl group, making it less electron-withdrawing.
1,3-Dimethoxy-4-(trifluoromethyl)benzene: Has a different substitution pattern, affecting its reactivity and properties.
1,2-Dimethoxy-4-methylbenzene: Contains a methyl group instead of a trifluoromethyl group, resulting in different chemical behavior.
Uniqueness: 1,2-Dimethoxy-4-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it valuable in pharmaceutical research .
Propiedades
Fórmula molecular |
C9H9F3O2 |
|---|---|
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
1,2-dimethoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3O2/c1-13-7-4-3-6(9(10,11)12)5-8(7)14-2/h3-5H,1-2H3 |
Clave InChI |
RGJTXXPQFGWECT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B14775474.png)
![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)



![6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride](/img/structure/B14775495.png)






